N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-bromobutanamide N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-bromobutanamide
Brand Name: Vulcanchem
CAS No.: 1365962-58-8
VCID: VC3008941
InChI: InChI=1S/C12H15BrN2O4S/c1-3-11(13)12(17)14-9-4-6-10(7-5-9)20(18,19)15-8(2)16/h4-7,11H,3H2,1-2H3,(H,14,17)(H,15,16)
SMILES: CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C)Br
Molecular Formula: C12H15BrN2O4S
Molecular Weight: 363.23 g/mol

N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-bromobutanamide

CAS No.: 1365962-58-8

Cat. No.: VC3008941

Molecular Formula: C12H15BrN2O4S

Molecular Weight: 363.23 g/mol

* For research use only. Not for human or veterinary use.

N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-bromobutanamide - 1365962-58-8

Specification

CAS No. 1365962-58-8
Molecular Formula C12H15BrN2O4S
Molecular Weight 363.23 g/mol
IUPAC Name N-[4-(acetylsulfamoyl)phenyl]-2-bromobutanamide
Standard InChI InChI=1S/C12H15BrN2O4S/c1-3-11(13)12(17)14-9-4-6-10(7-5-9)20(18,19)15-8(2)16/h4-7,11H,3H2,1-2H3,(H,14,17)(H,15,16)
Standard InChI Key CPDKMTMLQLGNQX-UHFFFAOYSA-N
SMILES CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C)Br
Canonical SMILES CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C)Br

Introduction

Chemical Identity and Structural Overview

N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-bromobutanamide is a crystalline organic compound characterized by a sulfonamide core with specific functional group modifications. This compound belongs to the broader class of sulfonamide derivatives, which have historically demonstrated significant pharmacological activities.

Basic Identification Parameters

The compound is identified by several key chemical parameters as follows:

ParameterValue
CAS Registry Number1365962-58-8
Molecular FormulaC₁₂H₁₅BrN₂O₄S
Molecular Weight363.23 g/mol
IUPAC NameN-[4-(acetylsulfamoyl)phenyl]-2-bromobutanamide
Standard InChIInChI=1S/C12H15BrN2O4S/c1-3-11(13)12(17)14-9-4-6-10(7-5-9)20(18,19)15-8(2)16/h4-7,11H,3H2,1-2H3,(H,14,17)(H,15,16)
Standard InChIKeyCPDKMTMLQLGNQX-UHFFFAOYSA-N
SMILESCCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C)Br

These identification parameters provide an exact chemical fingerprint for N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-bromobutanamide, allowing for precise identification in chemical databases and research literature.

Structural Features

The molecular structure of N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-bromobutanamide incorporates several key functional groups:

  • A para-substituted phenyl ring serving as the central scaffold

  • A sulfonamide group (SO₂NH) connected to an acetyl moiety

  • A 2-bromobutanamide side chain attached to the phenyl ring

  • Multiple hydrogen bond donors and acceptors through amide and sulfonamide groups

This combination of functional groups creates a versatile scaffold for potential drug design applications, offering multiple sites for hydrogen bonding, hydrophobic interactions, and chemical modifications.

Physical and Chemical Properties

Understanding the physicochemical properties of N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-bromobutanamide is crucial for its application in research and potential pharmaceutical development.

Physical Properties

The compound exists as a crystalline solid at room temperature with physical properties typical of sulfonamide derivatives. While specific melting point data is limited in the available literature, related sulfonamide compounds typically exhibit melting points in the range of 150-250°C, depending on their specific substitution patterns.

Chemical Reactivity

N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-bromobutanamide displays several notable chemical properties:

  • The bromobutanamide side chain provides a reactive site for nucleophilic substitution reactions

  • The sulfonamide group offers moderate acidity, enabling participation in hydrogen bonding networks

  • The acetyl group attached to the sulfonamide nitrogen can undergo hydrolysis under appropriate conditions

  • The amide bonds demonstrate stability under neutral conditions but can be cleaved under strong acidic or basic environments

These reactive features make the compound potentially valuable in chemical synthesis as a building block for more complex structures .

Synthesis Pathways

The synthesis of N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-bromobutanamide typically follows established organic chemistry methodologies for sulfonamide derivatives.

General Synthetic Approach

The synthesis generally involves multiple steps:

  • Formation of the sulfonamide core: Reaction between a sulfonyl chloride precursor and an appropriate amine

  • Introduction of the acetyl group: Acetylation of the sulfonamide nitrogen

  • Incorporation of the bromobutanamide moiety: Coupling of 2-bromobutyric acid or its derivatives with the amino group

This synthetic route allows for structural modifications at various points to produce analogs with potentially different biological activities.

Specific Synthesis Protocol

A specific synthesis protocol can be inferred from similar compounds in the literature:

  • 4-Acetamidobenzenesulfonyl chloride is reacted with ammonia or a primary amine in the presence of a base (typically Na₂CO₃) to form the core sulfonamide structure

  • The resulting intermediate is then coupled with 2-bromobutyric acid using standard amide coupling reagents (e.g., DCC/HOBt or HATU)

  • Purification is typically achieved through recrystallization or column chromatography

This synthesis is adaptable to laboratory scale production and allows for systematic modification of structural elements .

Biological Activities and Applications

N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-bromobutanamide and structurally related compounds have demonstrated various biological activities that suggest potential pharmaceutical applications.

Antimicrobial Activity

Sulfonamide derivatives with structural similarity to N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-bromobutanamide have shown antibacterial properties. Research indicates that related compounds exhibit moderate to good activity against various gram-positive and gram-negative bacterial strains. The mechanism likely involves inhibition of bacterial folic acid synthesis, a well-established mode of action for sulfonamide antibiotics .

Enzyme Inhibition Properties

Studies on structurally similar compounds have demonstrated potential enzyme inhibition activities, particularly:

  • Lipoxygenase inhibition: Related N-substituted sulfonamides have shown IC₅₀ values in the micromolar range

  • Potential activity against other enzymes involved in inflammatory pathways

These enzyme inhibition properties suggest potential applications in anti-inflammatory drug development, though specific data for N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-bromobutanamide itself is limited .

Research Applications

The compound serves as a valuable building block in medicinal chemistry research:

  • As a synthetic intermediate for more complex bioactive molecules

  • In structure-activity relationship studies to explore the effect of bromine substitution on biological activity

  • As a comparative standard in the development of novel sulfonamide-based drugs

Its unique combination of functional groups makes it particularly useful for exploring diverse chemical space in drug discovery efforts .

Structure-Activity Relationships

Understanding the relationship between structural features and biological activity is critical for rational drug design using sulfonamide scaffolds like N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-bromobutanamide.

Key Structural Determinants of Activity

Research on related sulfonamide derivatives suggests several structure-activity relationships:

  • The sulfonamide group (SO₂NH) is essential for antibacterial activity

  • The presence of the bromine atom at the alpha position of the butanamide chain may enhance binding to specific enzyme targets

  • The para-substitution pattern on the phenyl ring appears optimal for certain biological activities

  • The acetyl group on the sulfonamide nitrogen modulates the compound's biological properties, potentially by affecting hydrogen bonding capabilities

These structure-activity insights provide direction for future optimization of the compound for specific biological targets .

Comparison with Related Compounds

N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-bromobutanamide shares structural similarities with several other bioactive compounds:

  • Simpler sulfonamide antibiotics like sulfacetamide

  • N-((4-(Acetylamino)phenyl)sulphonyl)acetamide (CAS: 5626-90-4), which lacks the bromobutanamide moiety but maintains the acetylated sulfonamide core

  • Various N-substituted acetamidobenzenesulfonamides with documented antibacterial and enzyme inhibition properties

This structural relationship to established bioactive compounds suggests potential applications in similar therapeutic areas, though with potentially modified activity profiles or pharmacokinetic properties .

Future Research Directions

Research involving N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-bromobutanamide offers several promising directions for future investigation.

Challenges and Limitations

Despite its potential, several challenges remain in the development of N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-bromobutanamide as a therapeutic agent:

  • Limited public data on pharmacokinetic properties and toxicity profiles

  • Potential solubility challenges common to many sulfonamide derivatives

  • The presence of the bromine substituent may present metabolic concerns

  • Competition from established therapeutic agents in targeted disease areas

Addressing these challenges will be essential for advancing the compound beyond its current status as a research tool.

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